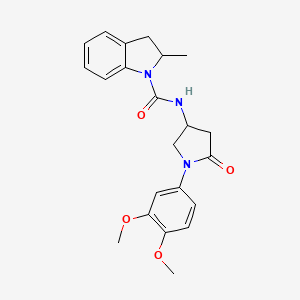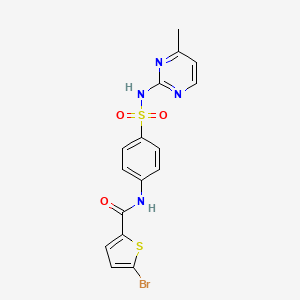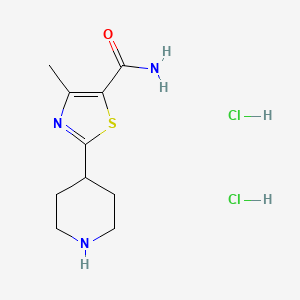
4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2260936-25-0 . It has a molecular weight of 298.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3OS.2ClH/c1-6-8(9(11)14)15-10(13-6)7-2-4-12-5-3-7;;/h7,12H,2-5H2,1H3,(H2,11,14);2*1H . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, such as the compound , have been found to exhibit antimicrobial potential . This makes them valuable in the development of new antimicrobial drugs.
Anti-Inflammatory Activity
Some thiazole derivatives have shown anti-inflammatory activity comparable to standard drugs like ibuprofen . This suggests that “4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride” could potentially be used in the treatment of inflammatory conditions.
Antitumor and Cytotoxic Activity
Thiazole derivatives have also demonstrated cytotoxic activity on human tumor cell lines . This indicates a potential application in the development of antitumor or cytotoxic drugs.
Antioxidant Activity
Thiazole compounds have been found to act as antioxidants . This property could be harnessed in the development of treatments for diseases caused by oxidative stress.
Neuroprotective Activity
Thiazole derivatives have been associated with neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.
Antiviral Activity
Thiazole compounds have been found to exhibit antiviral properties . This could make them valuable in the development of new antiviral drugs.
Propriétés
IUPAC Name |
4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-6-8(9(11)14)15-10(13-6)7-2-4-12-5-3-7;;/h7,12H,2-5H2,1H3,(H2,11,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLHWJCUHMFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCNCC2)C(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

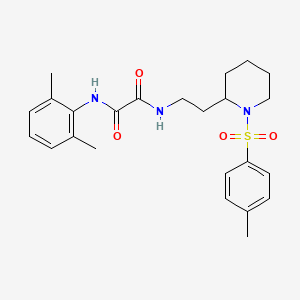
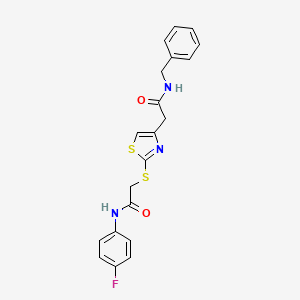

![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2673826.png)
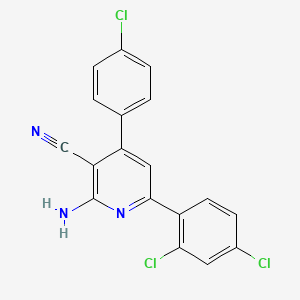
amino}-N-(cyanomethyl)acetamide](/img/structure/B2673829.png)

![N-[1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B2673831.png)
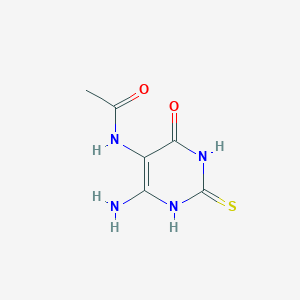
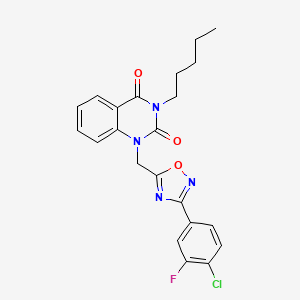
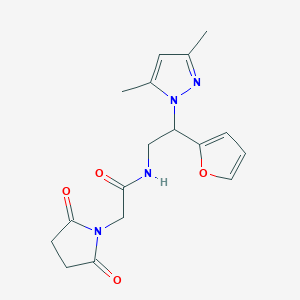
![tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate](/img/structure/B2673838.png)
